molecular formula C14H10ClNO B1621502 4-[(4-Chlorophenyl)methoxy]benzonitrile CAS No. 79185-31-2

4-[(4-Chlorophenyl)methoxy]benzonitrile

Cat. No. B1621502
CAS RN: 79185-31-2
M. Wt: 243.69 g/mol
InChI Key: YZXBHIMDKJEWFS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes . Through natural bond orbital (NBO) analysis, the charge delocalization within the molecule has been studied .

Scientific Research Applications

Anticancer Drug Research

Compounds with chlorophenyl groups, such as (E)-3-[2-(4-chlorophenyl)ethenyl]-7-methoxy-2H-1-benzopyran [4], have shown high tumor specificity with minimal keratinocyte toxicity. These compounds induce apoptotic cell death in cancer cell lines, suggesting their potential as anticancer drugs with reduced side effects (Sugita et al., 2017).

Antimicrobial Agents

Benzofuran derivatives, which include chlorophenyl groups, are noted for their antimicrobial properties. These compounds, found in both natural products and synthetic molecules, offer a promising scaffold for the development of new antimicrobial drugs. Their unique structural features and biological activities make them a focal point in drug discovery efforts aimed at combating microbial diseases (Hiremathad et al., 2015).

Environmental Impact Studies

Research on compounds like benzophenone-3, a common component of sunscreen, highlights the environmental and ecological risks associated with chlorophenyl compounds. Their persistence and bioaccumulation potential, along with endocrine-disrupting effects, underscore the need for evaluating the environmental fate and impact of chlorophenyl derivatives (Kim & Choi, 2014).

properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-8H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXBHIMDKJEWFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370901
Record name 4-[(4-chlorophenyl)methoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Chlorophenyl)methoxy]benzonitrile

CAS RN

79185-31-2
Record name 4-[(4-chlorophenyl)methoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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